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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design and

associated protocols for Itruvone (PH10), an investigational neuroactive pherine nasal spray

for the treatment of Major Depressive Disorder (MDD). The information is synthesized from

published clinical trial data and standard clinical research protocols.

Introduction to Itruvone (PH10)
Itruvone is a synthetic, odorless, investigational neuroactive agent administered intranasally at

microgram-level doses.[1][2] Its proposed mechanism of action is fundamentally different from

all currently approved antidepressants.[2] It is designed to engage and activate chemosensory

neurons in the nasal cavity, which in turn activate neural circuits in the brain associated with

antidepressant effects, without requiring systemic absorption or direct activity on neurons in the

brain.[1][2] This novel mechanism is believed to involve the regulation of olfactory-amygdala

neural circuits, leading to an increase in sympathetic autonomic nervous system activity and

the release of catecholamines from the midbrain.

Clinical evidence from a Phase 2A study suggests that Itruvone has a rapid onset of action,

with antidepressant effects observed within the first week of treatment. The FDA has granted

Fast Track designation for the investigation of Itruvone as a potential treatment for MDD.
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The proposed mechanism of action for Itruvone involves a unique pathway that originates in

the nasal cavity and modulates brain activity without direct systemic exposure.
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Caption: Proposed mechanism of action for Itruvone (PH10).

Clinical Trial Design: Phase 2A Study Synopsis
The following table summarizes the design of a completed randomized, double-blind, placebo-

controlled, parallel-group Phase 2A clinical trial of Itruvone in patients with MDD.
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Parameter Description

Study Title

A Placebo Controlled Trial of PH10: Test of a

New Rapidly Acting Intranasally Administered

Antidepressant.

Study Phase Phase 2A.

Primary Objective
To evaluate the efficacy of Itruvone in subjects

diagnosed with Major Depressive Disorder.

Secondary Objective
To assess the safety and tolerability of

intranasally administered Itruvone.

Study Design

Double-blind, randomized, placebo-controlled,

9-week parallel-group trial conducted at a single

clinical site.

Patient Population
Adults diagnosed with Major Depressive

Disorder.

Number of Patients 30 subjects were randomized.

Treatment Arms
1. Itruvone Low Dose (3.2µ g/day ) 2. Itruvone

High Dose (6.4µ g/day ) 3. Placebo.

Route of Administration Intranasal.

Treatment Duration 8 weeks.

Primary Efficacy Endpoint

Change from baseline in the 17-item Hamilton

Depression Rating Scale (HAM-D-17) total

score.

Summary of Clinical Trial Data
Efficacy Results (Phase 2A)
The following table summarizes the key efficacy findings from the Phase 2A clinical trial.
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Endpoint Placebo Group
Itruvone Low

Dose (3.2µg)

Itruvone High

Dose (6.4µg)

Statistical

Significance

(High Dose vs.

Placebo)

Mean HAM-D-17

Reduction at

Week 1

4.2 points - 10.1 points p = 0.03.

Mean HAM-D-17

Reduction at

Week 8

(Endpoint)

10.9 points - 17.8 points p = 0.022.

Effect Size vs.

Placebo at Week

1

- 0.72 1.01 -

Effect Size vs.

Placebo at Week

8

- 0.74 0.95 -

Responder Rate

at Week 8
60% 90% 80% p > 0.05

Remission Rate

at Week 8
20% 80% 60% -

Safety and Tolerability (Phase 1 and 2A)
Across Phase 1 and 2A studies, Itruvone has been well-tolerated with a favorable safety

profile.
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Safety Parameter Findings

Serious Adverse Events (SAEs)
No SAEs were reported in the Phase 1 or Phase

2A studies.

Discontinuations due to Adverse Events
No discontinuations due to adverse events were

reported in the Phase 1 study.

Common Adverse Events (Phase 1)

In the Phase 1 study, fatigue and headache

were reported in one subject, both were mild

and resolved without sequelae.

Psychological Side Effects
Itruvone did not cause psychological side effects

such as dissociation or hallucinations.

Systemic Exposure
Believed not to require systemic absorption to

produce antidepressant effects.

Experimental Protocols
The following sections provide detailed methodologies for key experiments in a clinical trial of

Itruvone, based on the Phase 2A study and standard clinical practices.

Investigational Product Administration Protocol
Objective: To ensure consistent and accurate self-administration of Itruvone nasal spray.

Materials:

Itruvone (PH10) or placebo nasal spray device.

Patient diary for recording administration times.

Procedure:

Patient Training: All participants should be thoroughly trained by clinical site staff on the

correct technique for nasal spray administration.

Dosage: Patients are instructed to administer one spray into each nostril daily.
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Administration Technique (Standard Procedure):

Gently blow the nose to clear the nostrils.

Remove the cap from the nasal spray device.

Prime the device as instructed (typically with the first use).

Tilt the head forward slightly.

Insert the tip of the nozzle into one nostril, pointing it slightly toward the outer wall of the

nostril.

Close the other nostril with a finger.

Press the pump to deliver the spray while gently breathing in through the nose.

Repeat the procedure for the other nostril.

Wipe the nozzle clean and replace the cap.

Timing: The daily dose should be administered at approximately the same time each day.

Documentation: Patients should record the time of each administration in their study diary.

Note: The optimal volume for intranasal administration is typically 100 µl per nostril. Higher

volumes may result in runoff.

Efficacy Assessment Protocol: HAM-D-17
Objective: To assess the severity of depressive symptoms at baseline and throughout the study

period.

Materials:

17-item Hamilton Depression Rating Scale (HAM-D-17) questionnaire.

Trained and calibrated raters.
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Procedure:

Rater Training: All clinicians administering the HAM-D-17 must undergo comprehensive

training to ensure consistency and accuracy in scoring. This includes a thorough review of

the scoring manual and co-rating sessions.

Interview Setting: The assessment should be conducted in a quiet, private, and comfortable

setting.

Administration: The HAM-D-17 is administered by a trained clinician through a semi-

structured interview. The assessment typically takes 20-30 minutes.

Scoring: Each of the 17 items is scored on a scale of 0 to 4 or 0 to 2, with higher scores

indicating greater severity. The total score ranges from 0 to 52.

0-7: Normal range/clinical remission.

≥20: Moderate to severe depression (often required for clinical trial entry).

Schedule of Assessments: The HAM-D-17 should be administered at baseline (pre-

treatment), and at specified follow-up visits (e.g., weekly for the first four weeks, then at

weeks 6 and 8).

Safety and Tolerability Monitoring Protocol
Objective: To monitor the safety of Itruvone throughout the clinical trial.

Procedure:

Adverse Event (AE) Monitoring: At each study visit, the investigator should question the

subject about the occurrence of any AEs since the last visit using non-leading questions. All

AEs, regardless of severity or perceived relationship to the study drug, must be recorded.

Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature should be

measured at each study visit.

Clinical Laboratory Tests: Blood and urine samples should be collected at screening and at

the end of the treatment period for standard hematology, clinical chemistry, and urinalysis.
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Electrocardiograms (ECGs): ECGs should be performed at screening and at the end of the

treatment period to monitor for any cardiac effects.

Suicidality Assessment: A validated suicidality rating scale (e.g., the Columbia-Suicide

Severity Rating Scale, C-SSRS) should be administered at each study visit.

Clinical Trial Workflow and Logic
The following diagram illustrates a typical workflow for a patient participating in an Itruvone
clinical trial.
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Caption: A generalized workflow for an Itruvone (PH10) clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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